1-(1-Chloroethyl)-isoquinoline
Description
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-(1-chloroethyl)isoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-8(12)11-10-5-3-2-4-9(10)6-7-13-11/h2-8H,1H3 |
InChI Key |
RXNGXTVHIOVJKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-(1-Chloroethyl)-isoquinoline exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit certain enzymes or receptors associated with microbial growth. In vitro assays have shown its potential to inhibit growth in specific bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The compound also shows promise in anticancer applications. Isoquinoline derivatives have been recognized for their ability to induce apoptosis in cancer cell lines. For instance, studies have demonstrated that related compounds can significantly inhibit DNA and RNA synthesis in tumor cells, suggesting that this compound may possess similar properties . The unique substitution pattern of this compound could enhance its interaction with biological targets involved in cancer proliferation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Isoquinoline | Lacks chloroethyl group | Basic isoquinoline structure |
| 1-Bromoethyl-isoquinoline | Contains bromo group instead of chloro | Different halogen affects reactivity |
| 1-Chloroethyl-quinoline | Quinoline ring instead of isoquinoline | Variation in ring structure alters biological activity |
| Isoquinoline-4-carboxylate | Carboxylate functional group present | Enhanced solubility and potential pharmacological properties |
This comparison illustrates how variations in substituents significantly affect biological activity and potential applications within the isoquinoline family .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of isoquinoline derivatives, providing insights into their mechanisms of action:
- Antitumor Activity : Research has shown that certain isoquinoline derivatives exhibit potent cytotoxic effects against various human tumor cell lines, indicating their potential as antitumor agents .
- Enzyme Inhibition : Investigations into enzyme interactions reveal that compounds like this compound may selectively inhibit specific targets, which could lead to advancements in drug design aimed at treating diseases such as cancer and infections .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chloroethyl vs.
- Stability: Chlorinated isoquinolines, such as 1-trichloromethyl derivatives, are unstable at neutral or basic pH , suggesting that this compound may require careful pH control during synthesis or application.
Antimicrobial Activity
Ru(II) coordination complexes of isoquinoline derivatives exhibit potent antimicrobial effects. For example:
- Ru(II)-1-benzyltriazolyl-isoquinoline complexes show MIC values as low as 0.4 μM against Bacillus subtilis and Staphylococcus epidermidis, outperforming pyridine-based analogs by 2.5- to 40-fold .
- Mechanistic Insight: The isoquinoline core enhances hydrophobicity, improving membrane penetration and target binding .
Table 2: Antimicrobial Activity Comparison
| Compound Class | MIC (Gram-positive Bacteria) | Improvement Over Pyridine Analogs | Reference |
|---|---|---|---|
| Ru(II)-isoquinoline complexes | 0.4 μM | 2.5–40× |
Enzyme Inhibition
Substituent position profoundly affects inhibitory potency:
- 8-Chloroisoquinoline derivatives exhibit similar potency to lead compounds in PRMT3 inhibition, while 7-fluoro or 1-methyl groups reduce activity .
- Isoquinoline sulfonamides (e.g., H7) inhibit protein kinase C with nanomolar affinity, whereas analogs like HA1004 (weak PKC binding) show negligible effects .
Key Insight: The 1-position’s chloroethyl group in this compound may optimize steric and electronic interactions with enzyme active sites, analogous to optimized sulfonamide derivatives .
Preparation Methods
Activation of Isoquinoline via Nitroso Intermediates
A foundational approach, adapted from the synthesis of 1-aminoisoquinoline, involves the introduction of a nitroso group at the C-1 position of isoquinoline. In this method, potassium nitrite (KNO₂) and acetic anhydride in dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution, forming 1-nitroisoquinoline as an intermediate. The nitroso group acts as a transient directing group, which can subsequently be displaced by chloroethyl moieties.
Reaction conditions critical to this step include:
-
Solvent system : DMSO with hexamethylphosphoric triamide (HMPA) as a cosolvent, enhancing yield to 80%.
Post-substitution, catalytic hydrogenation (e.g., Raney nickel, H₂ at 2 MPa) reduces the nitro group, but adapting this step for chloroethyl introduction requires replacing hydrogenation with chlorination. For instance, treating 1-nitroisoquinoline with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) could yield 1-chloroethylisoquinoline, though direct literature evidence remains sparse.
Chloroethyl Group Introduction via Diazotization
Building on aromatic amine chemistry, 1-aminoisoquinoline serves as a precursor for diazotization. Treating the amine with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generates a diazonium salt, which undergoes Sandmeyer-type reactions. Introducing a chloroethyl group via copper(I) chloride (CuCl) catalysis remains theoretically plausible but experimentally unverified in the reviewed literature.
Alkylation of Isoquinoline with Chloroethyl Halides
Friedel-Crafts Alkylation Challenges
Isoquinoline’s inherent electron deficiency complicates electrophilic alkylation. However, under Lewis acid catalysis (e.g., AlCl₃), 1-chloroethyl chloride may alkylate the C-1 position. This method faces regioselectivity issues, as competing alkylation at the N-position or C-3/C-4 sites is likely.
Directed ortho-Metalation Strategies
Employing directed metalation groups (DMGs) such as amides or sulfonamides temporarily installed at the isoquinoline’s nitrogen could enhance C-1 selectivity. Subsequent reaction with 1-chloroethylmagnesium bromide (Grignard reagent) and quenching with chlorinating agents (e.g., CCl₄) offers a potential pathway. This approach, while innovative, lacks empirical validation in the provided sources.
Cyclization of Chloroethyl-Containing Precursors
Tetrahydroisoquinoline Synthesis and Dehydrogenation
A demonstrated route for analogous compounds involves cyclizing homoveratrylamine with racemic lactic acid to form 1-(1-hydroxyethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, followed by chlorination. For 1-(1-chloroethyl)-isoquinoline, dehydrogenation of the tetrahydro intermediate becomes necessary.
Key steps :
-
Cyclization : Homoveratrylamine and lactic acid condense under acidic conditions to form the tetrahydroisoquinoline framework.
-
Chlorination : Thionyl chloride (SOCl₂) converts the hydroxyl group to chloroethyl at 55°C.
-
Aromatization : Palladium-on-carbon (Pd/C) catalyzed dehydrogenation at elevated temperatures (150–200°C) yields the fully aromatic isoquinoline.
Yield data :
-
Chlorination step: 85% yield for tetrahydroisoquinoline derivative.
-
Dehydrogenation efficiency remains unreported but is critical for final product purity.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Solvent Effects on Nucleophilic Substitution
Polar aprotic solvents like DMSO stabilize transition states in nitroso substitution, while HMPA enhances nucleophilicity of nitrite ions. For chloroethyl variants, solvent polarity must balance reactivity and byproduct formation.
Catalytic Hydrogenation vs. Chlorination
Raney nickel efficiently reduces nitro groups but is incompatible with chloroethyl retention. Substituting hydrogenation with chlorination (e.g., SOCl₂) demands anhydrous conditions to prevent hydrolysis.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 1-(1-Chloroethyl)-isoquinoline?
Answer:
The synthesis of this compound typically involves alkylation or substitution reactions on the isoquinoline core. For example, alkylation of 1-chloroisoquinoline derivatives with ethyl halides or via nucleophilic substitution using chloroethylating agents has been reported . Structural verification requires spectroscopic techniques (e.g., H/C NMR, IR) and X-ray crystallography to confirm regioselectivity and stereochemical outcomes . Key challenges include controlling side reactions (e.g., over-alkylation) and optimizing reaction conditions (solvent polarity, temperature) to enhance yield.
Basic: How is the structural characterization of this compound and its derivatives validated?
Answer:
Structural validation combines crystallographic and spectroscopic methods. Single-crystal X-ray diffraction (SCXRD) provides definitive bond-length and angle data, as demonstrated in related isoquinoline derivatives like ethyl 1-(4-chlorophenyl)-3-substituted analogs . NMR spectroscopy (e.g., H, C, DEPT-135) identifies substituent positions, while mass spectrometry confirms molecular weight. For chiral variants, circular dichroism (CD) or enantioselective HPLC is used to resolve stereoisomers .
Advanced: How can researchers design experiments to investigate the anti-inflammatory mechanisms of this compound?
Answer:
Mechanistic studies require in vitro and in vivo models. For example:
- In vitro : Measure inhibition of pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages (e.g., RAW264.7 cells) using ELISA .
- In vivo : Use zebrafish models (e.g., Tg(mpx::EGFP) lines) to quantify neutrophil migration and oxidative stress markers (e.g., ROS, LPO) .
- Mitochondrial assays : Evaluate calcium megachannel activity in liver mitochondria via fluorescence probes (e.g., Rhod-2 AM) to assess membrane stabilization effects .
Statistical validation requires ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups .
Advanced: How should researchers address contradictions in reported biological activities of this compound derivatives?
Answer:
Contradictions may arise from variations in experimental conditions (e.g., concentration, cell lines) or incomplete mechanistic data. Strategies include:
- Dose-response studies : Establish EC/IC values across multiple assays (e.g., mitochondrial LPO inhibition vs. cytokine suppression) .
- Meta-analysis : Compare data across peer-reviewed studies to identify confounding variables (e.g., solvent effects, purity).
- Pathway mapping : Use transcriptomics (RNA-seq) or proteomics to identify off-target interactions or synergistic pathways .
Reproducibility checks under standardized protocols (e.g., OECD guidelines) are critical .
Advanced: What strategies are effective for optimizing the structure-activity relationship (SAR) of this compound analogs?
Answer:
SAR optimization employs:
- Fragment-based design : Synthesize monosubstituted derivatives (e.g., halogen, methoxy groups) and screen for binding affinity to targets like mGluR1 or inflammatory enzymes .
- Chiral resolution : Test enantiomers (e.g., using oxazoline ligands) to determine stereochemical impacts on activity .
- Computational modeling : Perform docking studies (AutoDock, Schrödinger) to predict interactions with binding pockets (e.g., COX-2, NF-κB) .
Data should be analyzed using multivariate regression to correlate substituent properties (e.g., Hammett constants) with bioactivity .
Advanced: How can researchers assess the environmental or toxicological impacts of this compound in laboratory settings?
Answer:
- Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to evaluate acute toxicity (EC) .
- Degradation studies : Monitor hydrolysis/oxidation products via LC-MS under controlled pH and UV exposure.
- Mitochondrial toxicity : Measure ATP synthesis and membrane potential collapse in hepatocyte models (e.g., HepG2 cells) .
Compliance with Green Chemistry principles (e.g., solvent recycling, waste minimization) is advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
